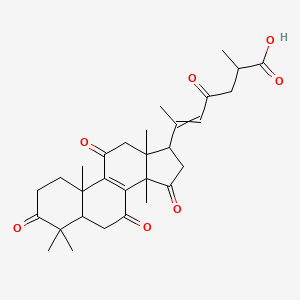

Ganoderenic acid F

Description

Contextualization of Ganoderic Acids within Ganoderma Species Research

The genus Ganoderma, particularly the species Ganoderma lucidum, has been a cornerstone of traditional medicine in Asia for centuries. nih.gov In modern scientific research, these fungi are a subject of intense investigation due to their rich and diverse chemical composition. Among the myriad of compounds isolated from Ganoderma species, the triterpenoids, specifically a class known as ganoderic acids, are of significant interest to the scientific community. nih.govnih.gov These compounds are lanostane-type triterpenoids, which are biosynthesized from lanosterol (B1674476). nih.gov Research has identified over 140 different ganoderic acids from the fruiting bodies, spores, and mycelia of G. lucidum. mdpi.com The complex profile of these triterpenoids varies between different Ganoderma strains and cultivation conditions, influencing the bioactivity of the resulting extracts. nih.gov The diverse pharmacological activities attributed to Ganoderma extracts, including anti-inflammatory, antioxidant, and anticancer effects, are largely credited to this complex mixture of ganoderic acids. nih.govmdpi.com

Significance of Ganoderenic Acid F as a Bioactive Triterpenoid (B12794562)

Within the extensive family of ganoderic acids, this compound has emerged as a particularly noteworthy bioactive triterpenoid. researchgate.net It is recognized for its distinct chemical structure and a range of pharmacological activities that have been the subject of targeted research. medchemexpress.comnih.gov this compound is a highly oxygenated lanostane-type triterpenoid, and its specific structural features are believed to be key to its biological functions. nih.gov Its significance lies in its demonstrated potential in several areas of therapeutic interest, distinguishing it from the broader mixture of compounds found in Ganoderma. researchgate.netnih.gov

Overview of Current Research Landscape on this compound

The current research landscape for this compound is characterized by a focus on elucidating its specific mechanisms of action in various biological systems. medchemexpress.comnih.gov Studies have moved beyond the general effects of Ganoderma extracts to investigate the precise molecular targets of this individual compound. Key areas of investigation include its antitumor and antimetastatic properties, with a particular emphasis on its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. medchemexpress.comnih.govplantaanalytica.com Furthermore, its anti-inflammatory and potential hepatoprotective effects are also active areas of study. nih.govnih.govresearchgate.net Research has utilized both in vitro cell culture models and in vivo animal models to explore the therapeutic potential of this compound. nih.govnih.gov

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₉ | nih.gov |

| Molecular Weight | 570.7 g/mol | nih.gov |

| IUPAC Name | (6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | nih.gov |

| CAS Number | 98665-15-7 | nih.gov |

Detailed Research Findings on the Biological Activities of this compound

| Biological Activity | Model System | Key Findings |

| Antitumor and Antimetastatic | In vivo (Lewis lung carcinoma-implanted mice) | The triterpenoid fraction containing this compound inhibited primary solid-tumor growth, liver metastasis, and secondary metastatic tumor growth. nih.gov |

| In vitro (HeLa human cervical carcinoma cells) | Inhibited the proliferation of HeLa cells with an IC₅₀ value of 19.5 μM after 48 hours of treatment. medchemexpress.com | |

| Anti-angiogenic | In vivo (Matrigel-induced angiogenesis model) | Isolated as an active substance that inhibits Matrigel-induced angiogenesis. nih.gov This suggests its antitumor and antimetastatic effects may be due to the inhibition of tumor-induced angiogenesis. nih.gov |

| Anti-inflammatory | In vitro (LPS-stimulated BV-2 microglia cells) and in vivo (zebrafish and mice) | Deacetyl ganoderic acid F (a derivative) exhibited remarkable anti-inflammatory effects by inhibiting the NF-κB pathway, reducing pro-inflammatory cytokine levels, and suppressing microglia and astrocyte activation. nih.govnih.gov |

| Hepatoprotective | In vivo (mice with alcoholic liver injury) | A ganoderic acids-rich ethanol (B145695) extract from Ganoderma lucidum (containing this compound) protected against alcoholic liver injury by inhibiting abnormal increases in serum lipids and liver enzymes, and reducing hepatic lipid accumulation. nih.gov |

| In vivo (mice with carbon tetrachloride-induced liver injury) | An extract containing this compound showed a hepatoprotective effect by regenerating damaged liver tissue. researchgate.net | |

| Antiviral | General review | Triterpenes from Ganoderma lucidum, including ganoderiols and ganoderic acids, have been identified as effective antiviral agents against viruses such as human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). researchgate.net |

Properties

IUPAC Name |

2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLYRDZEWGVGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185082 | |

| Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120462-47-7 | |

| Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120462-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Characterization Methodologies

Extraction and Preliminary Purification Techniques from Ganoderma Species

The initial steps in obtaining Ganoderenic acid F involve its extraction from the fruiting bodies or mycelia of Ganoderma species and a preliminary purification to separate the triterpenoid (B12794562) fraction from other components.

Solvent-Based Extraction Approaches

The extraction of this compound, along with other triterpenoids, from Ganoderma is primarily achieved through solvent-based methods. The choice of solvent is crucial for efficiently isolating these compounds from the complex matrix of the mushroom.

Commonly, alcohols such as ethanol (B145695) and methanol are utilized for this purpose. foodb.cajst.go.jp For instance, dried and powdered fruiting bodies of Ganoderma lucidum can be extracted with 95% ethanol at elevated temperatures (e.g., 80°C) to yield a crude extract containing a mixture of ganoderic acids. nih.gov Another approach involves soaking the powdered mushroom in 95% ethanol at a specific temperature (e.g., 60°C) for a set duration, followed by filtration and concentration of the supernatant under reduced pressure. jst.go.jp Ultrasonic-assisted extraction using anhydrous ethanol has also been reported as an efficient method to obtain a liquid extract rich in ganoderic acids. researchgate.net The use of liquid carbon dioxide as a non-toxic and non-flammable solvent has also been explored, offering a safe alternative to conventional organic solvents. mendeley.com

Chromatographic Fractionation Strategies

Following solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, preliminary purification through chromatographic fractionation is a necessary step to isolate the triterpenoid fraction.

A widely used technique is silica (B1680970) gel column chromatography . nih.gov The crude extract is applied to a silica gel column and eluted with a gradient system of solvents, such as chloroform/acetone. nih.gov This process separates compounds based on their polarity, allowing for the collection of fractions enriched with ganoderic acids.

Another common strategy is the use of reversed-phase C-18 column chromatography . nih.gov In this method, the extract is passed through a C-18 column and eluted with a solvent system like water/methanol. nih.gov This technique separates compounds based on their hydrophobicity. The resulting fractions, often referred to as acidic ethyl acetate (B1210297) soluble materials (AESM) or crude triterpenoids, are then subjected to more advanced purification methods. nih.gov

Advanced Chromatographic Separation Techniques for this compound

To isolate this compound from the complex mixture of triterpenoids obtained after preliminary purification, advanced chromatographic techniques with high resolving power are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analytical separation and quantification of this compound. researchgate.net The method typically utilizes a reversed-phase column, most commonly a C18 column. nih.govnih.gov

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) , and an aqueous solution, typically acidified with formic acid or acetic acid to improve peak shape and resolution. nih.govnih.govmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of around 252 nm or 254 nm, where triterpenoids exhibit strong absorbance. nih.govresearchgate.net The use of Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) provides a rapid and highly sensitive method for the simultaneous determination of multiple ganoderic acids, including this compound. mdpi.com

Table 1: Example of HPLC Parameters for Ganoderic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid (v/v) |

| Flow Rate | 0.2 mL/min |

| Detection | DAD at 254 nm |

| Column Temperature | 35 °C |

This table presents a representative set of HPLC conditions and may vary based on the specific instrument and sample. researchgate.net

Semi-Preparative HPLC for Isolation

For the isolation of pure this compound for structural analysis and bioactivity studies, semi-preparative HPLC is the method of choice. nih.gov This technique uses wider columns and higher flow rates compared to analytical HPLC to handle larger sample loads.

A common setup involves a semi-preparative reversed-phase C18 column. nih.govganodermabuy.com The mobile phase is similar to that used in analytical HPLC, for example, a mixture of acetonitrile and 2% acetic acid. nih.gov Fractions are collected as they elute from the column, and those corresponding to the peak of this compound are pooled. The final pure compound is often obtained through recrystallization of the collected fractions. nih.gov

Table 2: Example of Semi-Preparative HPLC Parameters for Ganoderic Acid Isolation

| Parameter | Condition |

|---|---|

| Column | Lichrosorb RP-18 (7 µm, 250 x 25 mm) |

| Mobile Phase | Acetonitrile : 2% Acetic Acid (1:3, v/v) |

| Flow Rate | 7.8 mL/min |

| Detection | UV-VIS at 252 nm |

This table presents a representative set of semi-preparative HPLC conditions and may vary based on the specific instrument and sample. nih.gov

Spectroscopic Methods for Structural Elucidation and Confirmation

Once a pure sample of this compound is isolated, its chemical structure is determined and confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The definitive structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . nih.govconnectedpapers.com One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. connectedpapers.com Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Mass spectrometry provides the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI) are often coupled with liquid chromatography (LC-MS) to analyze the compound as it is purified. nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural clues. For this compound, the molecular formula has been established as C₃₂H₄₂O₉. mdpi.com

Table 3: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| Molecular Formula | C₃₂H₄₂O₉ |

| Molecular Weight | 570.7 g/mol |

| IUPAC Name | (6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 499.3067 |

| MS² Fragmentation | 499.3067 → 481.3056 [M-H-H₂O]⁻, 437.3787 [M-H-H₂O-CO₂]⁻ |

The data presented is based on available literature and databases. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate three-dimensional structure of organic molecules like this compound. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms within the molecule can be mapped out. mendeley.com

The structure of this compound was definitively established through detailed analysis of its ¹H and ¹³C NMR spectra. mendeley.commdpi.com Key spectroscopic data, including chemical shifts (δ) reported in parts per million (ppm), provide a unique fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) |

| Data not available in search results | Data not available in search results |

This table is based on data that would be found in detailed spectroscopic analysis reports but is not available in the provided search results.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ ppm) |

| Data not available in search results | Data not available in search results |

This table is based on data that would be found in detailed spectroscopic analysis reports but is not available in the provided search results.

The interpretation of these spectra, often aided by techniques such as two-dimensional ¹H-¹H and ¹H-¹³C shift correlation spectroscopy, allows for the unambiguous assignment of each proton and carbon atom in the this compound structure. mendeley.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₃₂H₄₂O₉ and a molecular weight of 570.7 g/mol , mass spectrometry provides crucial confirmatory data. nih.gov

Various ionization techniques can be employed, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov In ESI-MS analyses of triterpenoids from Ganoderma, compounds typically show [M-H]⁻ and [2M-H]⁻ ions in negative ion mode. acs.orgresearchgate.net

A characteristic fragmentation pattern observed in the mass spectra of many ganoderic acids involves the cleavage of the side chain. nih.gov Specifically, a loss of 130 Da is often seen, corresponding to the cleavage of the α,β-bond (C20-C22) relative to a carbonyl group in the side chain. nih.gov

Table 3: Mass Spectrometric Data for this compound

| Ion/Fragment | m/z (mass-to-charge ratio) | Notes |

| [M-H]⁻ | Data not available in search results | Deprotonated molecule |

| [M-H-H₂O]⁻ | Data not available in search results | Loss of a water molecule |

| [M-H-CO₂]⁻ | Data not available in search results | Loss of carbon dioxide |

| Fragment | Data not available in search results | Characteristic side-chain cleavage |

This table is based on data that would be found in detailed mass spectrometric analysis reports but is not available in the provided search results.

The combination of the molecular ion peak with the observed fragmentation pattern provides strong evidence for the proposed structure of this compound and helps to differentiate it from other isomeric triterpenoids present in Ganoderma species.

Biosynthetic Pathways and Regulation

Mevalonate (B85504) Pathway as the Precursor for Ganoderic Acids

The primary route for the synthesis of ganoderic acids in Ganoderma lucidum originates from the mevalonate (MVA) pathway, a conserved metabolic pathway found in all eukaryotes nih.govmdpi.commdpi.comnih.govbegellhouse.comnih.govscirp.orgnih.govplos.orgmdpi.com. This pathway initiates with acetyl-CoA, which is converted through a series of enzymatic reactions into key isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) mdpi.commdpi.comnih.govnih.govscirp.orgnih.govmdpi.comnih.gov. These precursors are then sequentially assembled to form farnesyl pyrophosphate (FPP), a crucial intermediate for the synthesis of various terpenes, including triterpenoids nih.govmdpi.commdpi.comnih.govnih.govscirp.orgnih.govmdpi.comnih.gov. FPP is further converted to squalene (B77637), which then undergoes cyclization to form lanosterol (B1674476), the foundational skeleton for all ganoderic acids nih.govmdpi.commdpi.comnih.govnih.govscirp.orgnih.govresearchgate.net.

Early Stage Enzymatic Steps: HMG-CoA Reductase, Farnesyl Diphosphate (B83284) Synthase, Squalene Synthase, Lanosterol Synthase

The initial stages of ganoderic acid biosynthesis are catalyzed by a set of key enzymes that are well-characterized in terpenoid metabolism:

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR): HMGR is a pivotal enzyme in the MVA pathway, catalyzing the reduction of HMG-CoA to mevalonate nih.govmdpi.commdpi.comnih.govbegellhouse.comscirp.orgplos.orgatlantis-press.com. Studies have indicated that the overexpression of HMGR can lead to increased ganoderic acid content, highlighting its regulatory role nih.govbegellhouse.com.

Farnesyl Diphosphate Synthase (FPS): FPS is responsible for the synthesis of farnesyl pyrophosphate (FPP) by condensing dimethylallyl pyrophosphate with two molecules of isopentenyl pyrophosphate nih.govmdpi.commdpi.comnih.govbegellhouse.comnih.govplos.orgatlantis-press.comfrontiersin.orgresearchgate.net. Overexpression of the FPS gene has been shown to enhance ganoderic acid production nih.govresearchgate.net.

Squalene Synthase (SQS): SQS catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene, a direct precursor to lanosterol nih.govmdpi.commdpi.comnih.govbegellhouse.comnih.govplos.orgatlantis-press.comfrontiersin.orgresearchgate.netasm.org. Enhanced expression of SQS is associated with increased accumulation of ganoderic acids mdpi.comatlantis-press.comasm.org.

Lanosterol Synthase (LS) / Oxidosqualene Cyclase (OSC): LS catalyzes the cyclization of 2,3-oxidosqualene (B107256) into lanosterol, the fundamental triterpenoid (B12794562) skeleton nih.govmdpi.commdpi.comnih.govbegellhouse.comnih.govscirp.orgatlantis-press.comfrontiersin.orgresearchgate.net. Similar to HMGR, FPS, and SQS, the overexpression of LS has been linked to increased ganoderic acid yields begellhouse.comatlantis-press.com.

Table 1: Key Enzymes in Early Stage Ganoderic Acid Biosynthesis

| Enzyme Name | Abbreviation | Primary Role in Biosynthesis | Impact of Overexpression/Upregulation on GA Production |

| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate. | Increases GA content nih.govbegellhouse.com |

| Farnesyl Diphosphate Synthase | FPS | Catalyzes the synthesis of farnesyl pyrophosphate (FPP) from IPP and DMAPP. | Enhances GA production nih.govresearchgate.net |

| Squalene Synthase | SQS | Catalyzes the conversion of FPP to squalene. | Promotes GA accumulation mdpi.comatlantis-press.comasm.org |

| Lanosterol Synthase | LS / OSC | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | Promotes GA accumulation begellhouse.comatlantis-press.com |

Post-Lanosterol Modifications and Enzyme Systems

Following the formation of lanosterol, a series of complex enzymatic reactions, including oxidation, reduction, hydroxylation, and acylation, are required to generate the diverse array of ganoderic acids. While the precise sequence of these downstream modifications remains incompletely elucidated, specific enzyme families play critical roles in this diversification.

Role of Cytochrome P450 Enzymes in Triterpenoid Diversification

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that are extensively involved in the biosynthesis of secondary metabolites, including the structural diversification of triterpenoids mdpi.combegellhouse.comnih.govmdpi.comresearchgate.netnih.gov. Ganoderma lucidum possesses a large repertoire of CYP450 genes, with over 200 annotated in its genome mdpi.comnih.gov. These enzymes are crucial for introducing hydroxyl groups and other functional modifications onto the lanosterol skeleton, leading to the vast chemical diversity observed among ganoderic acids. For instance, specific CYP450 enzymes have been identified that catalyze the hydroxylation of ganoderic acid intermediates, such as CYP512U6 hydroxylating ganoderic acids DM and TR, and CYP5150L8 converting lanosterol to GA-HLDOA researchgate.netnih.govd-nb.info. The upregulation of many CYP450 genes during developmental transitions from mycelia to fruiting bodies suggests their integral role in GA production nih.gov.

Involvement of Glycosyltransferases in Downstream Modifications

Glycosyltransferases (GTs) are enzymes responsible for attaching sugar moieties to various molecules, a process that can significantly alter their physicochemical properties and biological activities mdpi.comnih.govresearchgate.net. While the native fungal enzymes involved in the glycosylation of ganoderic acids are still being investigated, bacterial GTs have been successfully employed to modify these compounds. Bacterial GTs from species like Bacillus have demonstrated the ability to regioselectively glycosylate ganoderic acids at specific hydroxyl (e.g., C-15) and carboxyl (e.g., C-26) groups using UDP glucose as a sugar donor nih.govresearchgate.netmdpi.com. Enzymes such as BsUGT398, BsUGT489, BtGT_16345, and BsGT110 have been identified for these modifications, with BsGT110 showing specificity for the C-26 carboxyl group and BsUGT489 for the C-3 hydroxyl group nih.govmdpi.com.

Genetic and Molecular Regulation of Ganoderic Acid F Biosynthesis

The biosynthesis of ganoderic acids is tightly regulated by a complex interplay of internal genetic factors and external environmental cues begellhouse.complos.orgfrontiersin.orgasm.org. Transcription factors (TFs) are key regulators, mediating the expression of genes involved in the biosynthetic machinery mdpi.comfrontiersin.org. For example, homeobox transcription factors and members of the velvet family, such as VeA and VelB, have been implicated in regulating GA biosynthesis frontiersin.org. Furthermore, external stimuli like methyl jasmonate (MeJA), salicylic (B10762653) acid, sodium acetate (B1210297), and copper stress can significantly influence GA production by modulating the expression of key biosynthetic genes mdpi.complos.orgfrontiersin.orgasm.org. Signaling pathways involving reactive oxygen species (ROS) and calcium ions (Ca2+) also play a role in this regulatory network asm.org.

Gene Expression Analysis during Fungal Development

The production of ganoderic acids is closely linked to the developmental stages of Ganoderma lucidum. Studies analyzing gene expression during fungal development reveal significant changes in the activity of GA biosynthetic genes and the accumulation of these compounds mdpi.comnih.govatlantis-press.comfrontiersin.org. Ganoderic acids and flavonoids are generally found in higher concentrations in the primordia and fruiting body stages compared to the mycelial stage frontiersin.org.

Specifically, the expression levels of key genes in the MVA pathway, including HMGR, FPS, SQS, and LS/OSC, are modulated throughout development mdpi.comatlantis-press.comfrontiersin.org. Research indicates that these genes are significantly upregulated during the immature fruiting body stage, correlating with peak ganoderic acid content atlantis-press.com. For instance, the immature stage showed fold-changes in gene expression as follows: HMGR (1.8-fold), FPS (8.7-fold), SQS (30.5-fold), and LS (19.2-fold) atlantis-press.com. Transcriptome analyses have also identified specific transcription factors, such as homeobox and velvet family proteins, whose expression patterns during fungal development are associated with the regulation of GA biosynthesis frontiersin.org. Notably, certain ganoderic acids, including Ganoderenic acid F, have been detected in higher concentrations in primordia mdpi.com.

Table 2: Ganoderic Acid Content and Gene Expression during Fungal Development

| Developmental Stage | Total Triterpenoids / GA Content | Relative Gene Expression (HMGR, FPS, SQS, LS) | Key Findings Related to GA F |

| Mycelia | Lower | Lower | |

| Primordia | Higher | Moderate | This compound found in relatively high concentrations mdpi.com |

| Immature Fruiting Body | Maximum | Significantly Upregulated | Maximum content for total triterpenoids, GA-T, GA-S, GA-Me atlantis-press.com |

| Mature Fruiting Body | Variable (compared to immature) | Variable |

Table 3: Fold-Change in Gene Expression of Key Biosynthetic Genes at the Immature Fruiting Body Stage

| Gene Name | Fold-Change in Expression (Immature Stage vs. Mycelia) |

| HMGR | 1.8-fold atlantis-press.com |

| FPS | 8.7-fold atlantis-press.com |

| SQS | 30.5-fold atlantis-press.com |

| LS / OSC | 19.2-fold atlantis-press.com |

Compound Names Mentioned

this compound

Ganoderic acids (GAs)

Ganoderic acid E

Ganoderic acid Theta

Ganoderenic acid K

Ganoderenic acid H

Ganoderic acid A (GA-A)

Ganoderic acid C2

Ganoderic acid D

Ganoderic acid DM

Ganoderic acid X

Ganoderic acid Y (GA-Y)

Ganoderic acid S (GA-S)

Ganoderic acid T (GA-T)

Ganoderic acid Me (GA-Me)

Ganoderic acid Jb (GA-Jb)

Lucidenic acid F

Ganoderic acid HLDOA (GA-HLDOA)

3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA)

Ganoderic acid G (GAG)

Hainanic acid A

Ganoderic acid Jc

Ganoderic acid S1

Identification and Manipulation of Regulatory Genes (e.g., LaeA)

The biosynthesis of this compound (GAF), a significant triterpenoid compound produced by the medicinal mushroom Ganoderma lucidum, is a complex process influenced by a network of regulatory genes and signaling pathways. Identifying and manipulating these regulatory elements are key strategies for enhancing GAF production.

Transcription Factors (TFs): Transcription factors are pivotal in controlling gene expression related to metabolic pathways. A novel transcription factor, GlbHLH5, has been identified as a positive regulator of triterpenoid biosynthesis in Ganoderma nih.gov. GlbHLH5 expression is significantly induced by methyl jasmonate (MeJA), a known elicitor that promotes triterpenoid production. Overexpression of GlbHLH5 in G. lucidum has led to a substantial increase in triterpenoid accumulation and enhanced transcription of key biosynthetic genes, including HMGR, SQS, and LS nih.gov. Additionally, transcription factors such as CRZ1 and AreA have been implicated in GA biosynthesis regulation, as their promoter binding sites are found in genes like LS, HMGR, and SQS. This suggests that cellular nitrogen and calcium ion concentrations may synergistically influence GA biosynthesis scirp.org.

Elicitors and Signaling Pathways: The application of exogenous signaling molecules and elicitors can significantly modulate triterpenoid biosynthesis. Methyl jasmonate (MeJA) has been observed to induce GA production and upregulate genes in the mevalonate (MVA) pathway, including HMGR, MVD, FPS, SQS, and OSC mdpi.com. MeJA's regulatory effect on triterpenoid synthesis is also partly mediated through the reactive oxygen species (ROS) signaling pathway mdpi.com. Salicylic acid (SA) is another elicitor that has been shown to increase triterpenoid content and upregulate key biosynthetic genes such as hmgr, sqs, and osc (lanosterol synthase, LS) scirp.orgplos.org. SA has also been reported to improve the expression of the hmgs gene, thereby enhancing ganoderic acid content in cultured mycelia plos.org. While calcium ions (Ca2+) alone showed no significant effect on triterpenoid production or key gene expression in one study plos.orgnih.gov, another reported a threefold increase in total GA production with Ca2+ induction, correlating with higher expression of LS, HMGR, and SQS scirp.org.

Table 1: Impact of Gene Overexpression on Ganoderic Acid Biosynthesis

| Gene Overexpressed | Impact on Ganoderic Acid Production | Impact on Other Gene Expression | Notes | Source |

| laeA (constitutive overexpression) | Increased concentration of ganoderic acids | Not specified | Demonstrates essential role in regulating GA biosynthesis. | researchgate.net |

| FPS | Increased accumulation of GAs | Increased transcription of SQS and LS | Suggests increased metabolic flux towards triterpene biosynthesis. | nih.gov |

| FPS | Increased production of ganoderic acid | Increased expression of squalene synthase (SQS) and lanosterol synthase (LS) | Correlates with increased transcription levels. | researchgate.net |

Table 2: Effect of Elicitors/Signaling Molecules on Ganoderic Acid Production

| Elicitor/Signal | Effect on Ganoderic Acid Production | Effect on Key Gene Expression | Notes | Source |

| Salicylic Acid (SA) | Increased triterpenoid content by 23.32% | Upregulated hmgr, sqs, and osc (LS) | Also increased polysaccharide content by 9.02% when combined with Ca2+. | plos.org |

| Salicylic Acid (SA) | Increased triterpenoid content by 23.32% | Generally up-regulated atlantis-press.com | Calcium ions had no effect. | nih.gov |

| Salicylic Acid (SA) | Improved expression level of hmgs gene, resulting in improved ganoderic acid content | Improved expression level of hmgs gene | Mentioned in relation to cultured mycelia. | plos.org |

| Methyl Jasmonate (MeJA) | Significantly induced production of GTs | Induced expression of hmgr, mvd, fps, sqs, and osc | Regulates triterpenoid synthesis via ROS signaling pathway. | mdpi.com |

| Methyl Jasmonate (MeJA) | Increased biosynthesis of terpenoids | Significantly induced expression of GlbHLH5, HMGR, SQS, and LS | GlbHLH5 is a positive regulator. | nih.gov |

| Ca2+ | No effect on triterpenoid production | No response in six key triterpenoid biosynthetic genes | No effect on polysaccharide production either. | plos.org |

| Ca2+ | Threefold growth in total GA production | Higher expression of LS, HMGR and SQS | Binding sites of CRZ1 and AreA were found in promoter regions of these genes. | scirp.org |

Strategies for Enhanced Biosynthesis and Production

Genetic Engineering Approaches (e.g., Overexpression of Key Enzymes)

Genetic engineering offers powerful tools to boost the production of valuable compounds like this compound by manipulating the organism's metabolic machinery. A primary strategy involves the overexpression of genes encoding key enzymes in the biosynthetic pathway, thereby increasing the flux of metabolic intermediates towards the desired end products.

The mevalonate (MVA) pathway, which initiates triterpenoid biosynthesis, involves several critical enzymes. Farnesyl diphosphate synthase (FPS) is a crucial enzyme that catalyzes the formation of farnesyl diphosphate (FPP), a direct precursor for squalene and subsequently lanosterol, the backbone of triterpenoids. Overexpression of the FPS gene in Ganoderma lucidum has been shown to significantly enhance the accumulation of ganoderic acids (GAs) researchgate.netnih.gov. This enhancement is often accompanied by increased transcription levels of downstream genes, such as squalene synthase (SQS) and lanosterol synthase (LS), suggesting that FPS overexpression can effectively channel metabolic resources towards triterpene production researchgate.netnih.gov.

Other key enzymes in the early stages of the MVA pathway, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS), are also targets for genetic manipulation. Studies have indicated that the expression levels of these upstream enzymes are positively correlated with triterpenoid content, and their overexpression is expected to increase the precursor supply for the entire triterpenoid biosynthetic pathway mdpi.comasm.orgmdpi.com. For instance, the induction of SA has been observed to upregulate hmgr, sqs, and osc (LS) genes, leading to improved ganoderic acid production scirp.orgplos.org. By increasing the cellular capacity to produce FPP and subsequent intermediates like squalene and lanosterol, genetic engineering approaches focusing on these enzymes can lead to substantial improvements in this compound yield.

In Vitro Biological Activities and Pharmacological Potential

Antitumor and Antimetastatic Research in Cell Models

Research into Ganoderenic acid F and its related compounds has uncovered several mechanisms by which it may combat cancer cells. These studies highlight its potential to inhibit cell growth, induce programmed cell death, and interfere with tumor-supporting processes like angiogenesis.

Ganoderenic acids have demonstrated the ability to inhibit the growth of various human carcinoma cell lines. For instance, Ganoderic acid T, a closely related compound, was shown to inhibit the proliferation of human cervical cancer (HeLa) cells in a dose-dependent manner. nih.gov Treatment with Ganoderic acid T led to a decline in cell viability, with one study calculating an IC₅₀ value—the concentration required to inhibit the growth of 50% of cells—of 13 ± 1.4 μM after 24 hours of treatment. nih.gov This inhibitory effect is partly attributed to the induction of cell cycle arrest, specifically in the G1 phase, which prevents the cells from proceeding to DNA synthesis and division. nih.govpsu.edu Another study noted that Ganoderic acid F's structural isomer, Ganoderic acid Mf, also inhibits the growth of HeLa cells and causes cell cycle arrest in the G1 phase. nih.gov

Table 1: Inhibitory Effect of a Related Ganoderic Acid on HeLa Cell Viability

| Compound | Cell Line | Incubation Time | IC₅₀ Value (μM) | Source(s) |

| Ganoderic Acid T | HeLa | 24 hours | 13 ± 1.4 | nih.gov |

This table presents data on a closely related compound, Ganoderic acid T, to illustrate the antiproliferative potential of ganoderic acids on carcinoma cells.

A key area of cancer research is the induction of apoptosis, or programmed cell death, in tumor cells. This compound and its isomers have been shown to trigger this process in cancer cells through a mitochondria-mediated pathway. nih.gov Studies on related compounds, such as Ganoderic acid T, reveal that treatment of lung cancer cells (95-D) leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria. psu.edunih.gov This event is a critical step in the intrinsic apoptotic pathway.

Furthermore, the process involves the activation of key proteins. The expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax was observed to increase following treatment, while the expression of the anti-apoptotic protein Bcl-2 did not change significantly. psu.edunih.gov This shift in the ratio of pro- to anti-apoptotic proteins promotes cell death. The subsequent activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade, ultimately leads to the dismantling of the cell. psu.edunih.govnih.gov Studies have confirmed that this apoptotic induction occurs via the intrinsic pathway, as caspase-3 activity was stimulated, but not caspase-8, which is associated with the extrinsic pathway. psu.edunih.gov

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com Research has shown that ganoderic acids can interfere with this process. One study on Ganoderic acid Me, another related triterpenoid (B12794562), found that it could down-regulate the expression of several genes regulated by the transcription factor NF-κB that are involved in angiogenesis. nih.gov These genes include those that code for vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov VEGF is a primary agent that triggers the activation of endothelial cells for angiogenesis. frontiersin.org By inhibiting the expression of these key pro-angiogenic factors, ganoderic acids demonstrate potential anti-angiogenic activity in cellular models. nih.gov

Anti-inflammatory Effects in Cellular Systems

In addition to its antitumor potential, research has focused on the anti-inflammatory properties of this compound and its derivatives. These studies primarily use cell culture models where an inflammatory response is artificially induced, often using lipopolysaccharide (LPS).

Excessive production of nitric oxide (NO) is a hallmark of inflammatory processes. nih.gov Studies have investigated the effect of a modified form, deacetylated this compound (DeGA F), on NO production in murine microglial (BV-2) cells stimulated with LPS. researchgate.netnih.gov The results showed that DeGA F treatment significantly inhibited the LPS-triggered production of NO in a dose-dependent manner. researchgate.netnih.gov This inhibition of NO is linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netmdpi.com DeGA F was found to reduce the expression of iNOS at both the mRNA and protein levels. researchgate.net

Table 2: Effect of Deacetylated this compound on Nitric Oxide Production in LPS-Stimulated BV-2 Cells

| Treatment | Nitric Oxide (NO) Production | iNOS Expression | Source(s) |

| LPS-stimulated cells | Increased | Increased | researchgate.netnih.gov |

| LPS + Deacetyl this compound | Inhibited | Suppressed | researchgate.netnih.gov |

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key signaling molecules that drive the inflammatory response. capes.gov.br Research demonstrates that deacetylated this compound can affect the secretion and mRNA levels of these inflammatory cytokines. nih.gov In studies involving LPS-stimulated mice, treatment with DeGA F was shown to suppress the serum levels of pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov The mechanism for this is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov DeGA F was observed to decrease the phosphorylation of key components in this pathway, which in turn reduces the expression of downstream targets like TNF-α and IL-6. nih.gov

Neuroinflammatory Modulation in Microglial Cell Models

This compound, particularly in its deacetylated form, has demonstrated significant potential in modulating neuroinflammatory processes within the central nervous system. Research has focused on its effects on microglial cells, which are the primary immune cells of the brain and key players in the inflammatory response to pathogens and injury.

Effects of Deacetylated this compound on LPS-Induced Neuroinflammation

Deacetylated this compound (DeGA F) has been investigated for its ability to counteract the inflammatory effects induced by lipopolysaccharide (LPS) in microglial cell models. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to study neuroinflammation in vitro.

Studies on the murine microglial cell line, BV-2, have shown that treatment with DeGA F can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) triggered by LPS. nih.govnih.gov Overproduction of NO by iNOS is a hallmark of inflammatory response and can be cytotoxic. nih.gov

Furthermore, DeGA F has been observed to affect the secretion and mRNA levels of various inflammatory cytokines. nih.govnih.gov Specifically, it has been shown to suppress the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated models. nih.govnih.gov The mechanism underlying these anti-inflammatory effects appears to involve the modulation of the nuclear factor-kappa B (NF-κB) pathway. nih.gov Research indicates that DeGA F inhibits the LPS-induced activation of the NF-κB pathway by decreasing the phosphorylation of IKK and IκB, and subsequently reducing the nuclear translocation of the p65 subunit. nih.govresearchgate.net

The anti-inflammatory properties of DeGA F have been corroborated in vivo, where it was found to inhibit NO production in zebrafish embryos and reduce serum levels of TNF-α and IL-6 in an LPS-stimulated mouse model. nih.govnih.gov

Table 1: Effects of Deacetylated this compound on LPS-Induced Inflammatory Mediators in BV-2 Microglial Cells

| Inflammatory Mediator | Effect of DeGA F Treatment | Reference |

| Nitric Oxide (NO) Production | Inhibited | nih.gov |

| iNOS Expression | Inhibited | nih.gov |

| TNF-α Secretion | Suppressed | nih.gov |

| IL-6 Secretion | Suppressed | nih.gov |

| NF-κB Pathway Activation | Inhibited | nih.gov |

Attenuation of Microglia and Astrocyte Activation

Neuroinflammation is characterized by the activation of microglia and astrocytes, the two key resident immune cells in the central nervous system. nih.gov Activated microglia and astrocytes contribute to the inflammatory cascade and can exacerbate neuronal damage if their activation is excessive or uncontrolled. nih.gov

Deacetylated this compound has been shown to reduce the inflammatory response by suppressing the activation of both microglia and astrocytes. nih.gov In mouse models of LPS-induced neuroinflammation, treatment with DeGA F led to a noticeable reduction in the activation state of these glial cells. nih.gov This was observed through morphological analysis and immunofluorescence staining for Iba-1 (a microglial marker) and GFAP (an astrocytic marker). nih.gov

Molecular Mechanisms of Action and Cellular Targets

Modulation of Key Intracellular Signaling Pathways

Ganoderic acids, including GA-F, interact with various signaling cascades that govern cellular responses to stimuli and disease processes.

Deacetylated Ganoderenic Acid F (DeGA F) has demonstrated a significant role in inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, particularly in the context of neuroinflammation mdpi.comnih.govresearchgate.netresearchgate.net. Studies indicate that DeGA F can suppress lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in microglial cells mdpi.comnih.govresearchgate.net. This inhibition is characterized by a reduction in the phosphorylation of key regulatory proteins such as IKK and IκB, and a decrease in the nuclear translocation of the P65 subunit of NF-κB mdpi.comnih.govresearchgate.net. Furthermore, DeGA F has been shown to reduce the production and serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in both in vitro and in vivo models of inflammation mdpi.comnih.govresearchgate.net. This targeted inhibition of the NF-κB pathway positions DeGA F as a potential agent for managing inflammatory conditions mdpi.comnih.govresearchgate.net.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) signaling cascade is a crucial regulator of cell growth, proliferation, survival, and metabolism nih.govbrieflands.comcaldic.commdpi.com. Ganoderic acid F has been implicated in interactions with this pathway. While specific research detailing this compound's direct modulation of PI3K/AKT/mTOR is less extensive, related ganoderic acids provide context. For instance, Ganoderic acid A has been reported to activate the PI3K/AKT pathway in certain contexts nih.gov, while other ganoderic acids like GA-D and GA-DM have been shown to downregulate or inhibit components of this cascade, including PI3K, AKT, and mTOR nih.govmdpi.com. These interactions suggest that ganoderic acids, in general, can influence this vital signaling network, potentially impacting cellular processes regulated by PI3K/AKT/mTOR caldic.comsigmaaldrich.com.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress and inflammation ijbs.comsemanticscholar.org. Although direct studies focusing on this compound's role in activating the Nrf2/HO-1 pathway are limited in the reviewed literature, other ganoderic acids and Ganoderma lucidum extracts exhibit such properties. Ganoderic acid D, for example, has been shown to promote the nuclear translocation of NRF2 and upregulate downstream targets like HO-1 nih.gov. Furthermore, ethanol (B145695) extracts of Ganoderma lucidum have demonstrated the ability to augment cellular antioxidant defense through the activation of the Nrf2/HO-1 pathway in an Nrf2-dependent manner semanticscholar.org. Nrf2 acts as a master regulator of cytoprotective genes involved in antioxidant defense and detoxification, while HO-1 contributes to cellular protection against various stressors ijbs.comsemanticscholar.org.

Effects on Cellular Processes

This compound influences fundamental cellular activities, impacting cell cycle progression, proliferation, and mechanisms of cell death.

This compound has demonstrated an ability to inhibit cell proliferation. Specifically, it has been shown to inhibit the proliferation of HeLa human cervical carcinoma cells with an IC50 value of 19.5 μM medchemexpress.com. While detailed mechanisms of cell cycle arrest specifically for this compound are still being elucidated, related compounds from Ganoderma species provide insight into potential mechanisms. For example, Ganoderiol F, a structurally related triterpene, induces cell cycle arrest in the G1-S phase by downregulating key cell cycle regulatory proteins, including cyclin D1, CDK4, CDK6, cyclin E, and CDK2 nih.gov. Additionally, Ganoderic acid A has been observed to arrest the cell cycle at the G0/G1 phase nih.gov, and Ganoderic acid DM has been shown to induce G1 cell cycle arrest medchemexpress.com.

This compound exhibits antitumor and antimetastatic activities, which are partly attributed to its influence on proteins involved in cell proliferation and cell death medchemexpress.com. It has been shown to inhibit the proliferation of human cervical carcinoma cells medchemexpress.com. Other ganoderic acids also play a role in regulating cell proliferation and inducing cell death. Ganoderic acid A, for instance, has been reported to suppress cell proliferation, promote apoptosis, and inhibit invasion in various cancer cell lines nih.govresearchgate.net. This effect is mediated, in part, by the downregulation of cyclin D1 and the upregulation of p21 and cleaved caspase-3 nih.gov. Ganoderic acid DM has been shown to trigger and enhance autophagic and apoptotic processes in cancer cells nih.govmdpi.com. Collectively, ganoderic acids modulate signaling pathways that control cell proliferation, survival, and cell death, including apoptosis and autophagy caldic.com.

Table 1: Ganoderic Acid F - Effect on HeLa Cell Proliferation

| Compound | Target Cell Line | Effect | IC50 Value | Reference |

| Ganoderic acid F | HeLa | Inhibits proliferation | 19.5 μM | medchemexpress.com |

Influence on Oxidative Stress Responses

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, plays a significant role in various pathological conditions, including cancer. Ganoderic acids, including GA-F, have been shown to modulate these responses. Studies suggest that ganoderic acids can act as scavengers of free radicals, thereby mitigating oxidative damage. For instance, GA-A has demonstrated hepatoprotective effects by improving the hepatic oxidative stress response, evidenced by a reduction in malondialdehyde (MDA) levels and an increase in superoxide (B77818) dismutase (SOD) activity spandidos-publications.com. While direct studies on GA-F's specific mechanisms in oxidative stress are less detailed, its broader classification as a ganoderic acid suggests a potential role in modulating cellular redox balance medchemexpress.comchemsrc.comresearchgate.netmdpi.commdpi.comnih.govoamjms.eu. Research indicates that ganoderic acids, in general, possess antioxidant activity and can combat diseases by enhancing oxidative stress responses researchgate.netmdpi.comnih.gov.

Alterations in Calcium Signaling and Endoplasmic Reticulum Stress

This compound has been associated with alterations in calcium signaling and endoplasmic reticulum (ER) stress medchemexpress.comchemsrc.comtargetmol.com. The ER is a critical organelle involved in protein synthesis, folding, and calcium homeostasis. Dysregulation of ER function leads to ER stress, a cellular response that can trigger various downstream signaling pathways, often contributing to cell death or survival. Studies have shown that ganoderic acids can induce ER stress in cancer cells, leading to apoptosis frontiersin.orgnih.govtandfonline.com. For example, Ganoderic acid DM (GA-DM), a related compound, has been shown to upregulate ER stress proteins like GRP78 and CHOP, contributing to prostate cancer cell death nih.gov. Furthermore, ganoderic acid A has been shown to alleviate ER stress and inflammation in certain models spandidos-publications.commdpi.com. While specific data on GA-F’s direct impact on calcium signaling pathways are limited, its role in ER stress suggests an indirect influence on calcium dynamics, as the ER is a major calcium storage site.

Identification of Potential Molecular Targets

Research into the molecular targets of ganoderic acids is ongoing, with several potential interactions identified for the class, which may extend to GA-F.

Protein Interaction Studies (e.g., Tubulin binding for related Ganoderic Acids)

Tubulin, a key component of microtubules, is a significant target for many anticancer agents. Studies have demonstrated that certain ganoderic acids can bind to tubulin, affecting microtubule polymerization nih.govresearchgate.netnih.govnih.gov. Ganoderic acid DM (GA-DM), for instance, was identified as a specific protein-binding molecule to tubulin, exhibiting similar binding affinity (Kd) to vinblastine (B1199706) and affecting tubulin polymer assembly nih.govnih.gov. This interaction suggests that GA-DM can act as a tubulin-inhibiting agent, disrupting cell division and potentially leading to apoptosis nih.govresearchgate.netnih.gov. While direct studies specifically linking GA-F to tubulin binding are not as prominent as for GA-DM, the shared structural class implies a potential for similar interactions. Other studies have shown that various ganoderic acids, including GA-F, are associated with alterations in proteins involved in cell proliferation and death medchemexpress.comchemsrc.com.

Receptor Binding Modulations

Ganoderic acids have been investigated for their interactions with various cellular receptors, suggesting a role in modulating signaling pathways crucial for cancer progression. Molecular docking studies have indicated that ganoderic acids can bind to receptor tyrosine kinases (RTKs) such as the insulin (B600854) receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), and vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2), as well as the estrogen receptor (ER) researchgate.netcup.edu.in. These interactions suggest that ganoderic acids may influence cell migration, adhesion, apoptosis, metabolism, and proliferation cup.edu.in. Specifically, Ganoderic acid A has shown potential binding to human tumor necrosis factor-α (TNF-α), which was validated by its anticancer effects in liver cancer cells guidetopharmacology.org. Ganoderic acid DM has also demonstrated androgen receptor (AR) binding activity, relevant in prostate cancer biocrick.comgoogle.com. While GA-F's specific receptor binding profile is not extensively detailed, its classification as a ganoderic acid points to potential interactions with various signaling receptors.

Table 1: Identified Molecular Targets and Interactions of Ganoderic Acids

| Compound Class/Specific Compound | Target/Pathway | Interaction Type | Biological Relevance | Citation(s) |

| Ganoderic Acids (General) | Tubulin | Binding, Polymerization Modulation | Anticancer, Cell cycle arrest | nih.govresearchgate.netnih.govnih.gov |

| Ganoderic Acid DM (GA-DM) | Tubulin | Specific binding, Polymer assembly | Anticancer, Mitotic inhibition | nih.govresearchgate.netnih.gov |

| Ganoderic Acids (General) | Oxidative Stress Pathways | Antioxidant, ROS scavenging | Cellular protection, Anti-inflammatory | researchgate.netmdpi.commdpi.comnih.gov |

| Ganoderic Acids (General) | ER Stress Pathways | Induction of ER stress, UPR activation | Apoptosis induction, Cell death | spandidos-publications.comfrontiersin.orgnih.govtandfonline.commdpi.com |

| Ganoderic Acids (General) | Receptor Tyrosine Kinases (IR, IGFR-1, VEGFR-1, VEGFR-2) | Molecular Docking | Modulation of cell signaling (migration, proliferation, apoptosis) | researchgate.netcup.edu.in |

| Ganoderic Acids (General) | Estrogen Receptor (ER) | Molecular Docking | Modulation of cell signaling | cup.edu.in |

| Ganoderic Acid A | TNF-α | Molecular Docking, In vitro validation | Anticancer | guidetopharmacology.org |

| Ganoderic Acid DM (GA-DM) | Androgen Receptor (AR) | Binding activity | Prostate cancer relevance | biocrick.comgoogle.com |

| Ganoderic Acids (General) | Protein Kinases (e.g., MAPK, AKT) | Modulation of phosphorylation | Cell survival, ER stress response | spandidos-publications.com |

| Ganoderic Acids (General) | NF-κB Pathway | Inhibition | Anti-inflammatory, Anti-cancer | nih.govmdpi.comsignavitae.commdpi.com |

Structure Activity Relationship Sar Studies of Ganoderenic Acid F and Analogs

Impact of Functional Groups on Bioactivity

The presence, position, and orientation of functional groups on the tetracyclic lanostane (B1242432) skeleton and its side chain are paramount to the bioactivity of Ganoderenic acid F and related compounds.

The hydroxyl (–OH) and carboxyl (–COOH) groups are fundamental to the biological profile of ganoderic acids, including this compound. The presence of these polar groups can modulate the molecule's interaction with cell membranes and its binding affinity to specific protein targets. nih.govmdpi.com

Research into the SAR of ganoderic acids as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, has underscored the essential nature of the carboxylic acid group in the side chain. nih.govresearchgate.net Studies have demonstrated that the free carboxyl group at position C-26 is a key feature for recognizing and inhibiting aldose reductase. researchgate.net Esterification of this carboxyl group leads to a significant reduction in inhibitory activity, confirming its critical role in the molecule's mechanism of action. medchemexpress.com This suggests that the negatively charged carboxylate form at physiological pH is likely involved in crucial ionic interactions within the active site of the target enzyme.

Beyond the general importance of hydroxyl and carboxyl functions, the specific placement of substituents on the ganoderic acid scaffold dictates the potency and selectivity of the biological response.

C-3 Position: this compound possesses a 3β-acetoxy group. In related compounds like Ganoderic acid DM, a carbonyl group at the C-3 position has been found to be essential for its cytotoxic properties against cancer cells. researchgate.net The nature of the substituent at C-3, whether it is a hydroxyl, acetoxy, or keto group, significantly influences the compound's bioactivity, likely by affecting its polarity and steric interactions with target proteins.

C-11 Position: SAR studies have identified the hydroxyl group at the C-11 position as an important feature for the aldose reductase inhibitory activity of ganoderic acids. nih.govresearchgate.net This highlights the specific hydrogen-bonding potential of a substituent at this position in contributing to the molecule's binding affinity.

C-26 Position: As previously mentioned, the carboxyl group at the C-26 position is considered a key active group, essential for the inhibitory activity of several ganoderic acids. researchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as to form ionic bonds, makes it a critical anchor point for biological targets.

The following table summarizes the influence of key substituents on the bioactivity of ganoderic acid derivatives.

| Position | Substituent Type | Impact on Bioactivity | Reference |

| C-3 | Carbonyl (keto) | Essential for cytotoxic activity in some analogs (e.g., GA-DM). | researchgate.net |

| C-11 | Hydroxyl (–OH) | Important feature for enhancing aldose reductase inhibitory activity. | nih.govresearchgate.net |

| C-26 | Carboxyl (–COOH) | Essential for aldose reductase inhibitory activity. | researchgate.net |

Influence of Stereochemistry and Double Bonds on Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the presence of carbon-carbon double bonds are critical determinants of a molecule's shape and flexibility, which in turn govern its biological function. nih.govbiomedgrid.com

The lanostane skeleton of this compound contains multiple chiral centers, meaning various stereoisomers can exist. Although studies directly comparing the bioactivity of different this compound isomers are limited, research on the broader class of ganoderic acids suggests that stereochemistry is crucial. For instance, the relative configuration at C-15 and C-25 has been noted as a factor that should be considered when evaluating the bioactivities of these compounds. researchgate.net It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can have vastly different potencies, metabolic fates, and even opposing biological effects. biomedgrid.com

The presence and location of double bonds also significantly impact activity. Studies on aldose reductase inhibitors from Ganoderma lucidum have revealed that a double bond moiety between C-20 and C-22 in the side chain contributes to an improvement in inhibitory activity. nih.govresearchgate.net This feature, present in this compound, likely influences the conformation of the side chain, optimizing its fit within the enzyme's active site.

Comparative Analysis with Other Ganoderic Acid Derivatives

Comparing the bioactivities of this compound with other well-studied ganoderic acids provides valuable SAR insights. While many share the same core structure, variations in oxidation and substitution patterns lead to distinct pharmacological profiles. nih.gov

This compound has been noted for its anti-neuroinflammatory and anti-atherosclerosis activities. mdpi.com It also demonstrates inhibitory activity against osteoclast differentiation, a property it shares with the structurally similar Ganoderic acid DM. medchemexpress.com In contrast, Ganoderic acid A is more widely studied for its broad anti-cancer and hepatoprotective effects. nih.govmdpi.com Ganoderic acid B has shown activity against HIV-1 protease, while Ganoderic acid C2 is a potent inhibitor of aldose reductase. nih.govchemfaces.com

A virtual screening study predicted that both Ganoderic acid F and Ganoderic acid A have a potential affinity for the MDM2 protein, a key regulator of the p53 tumor suppressor, though with different calculated binding affinities (Ki = 212 nM for GA-F and 147 nM for GA-A). mdpi.com This suggests that while both may interact with this cancer-related target, the subtle structural differences between them influence the strength of this interaction.

The table below offers a comparative overview of the primary reported bioactivities of this compound and other major ganoderic acids.

| Compound | Key Reported Bioactivities | Reference(s) |

| This compound | Anti-neuroinflammation, Anti-atherosclerosis, Inhibits osteoclast differentiation | mdpi.commedchemexpress.com |

| Ganoderic acid A | Anti-cancer (various lines), Hepatoprotective, Anti-invasive | nih.govmdpi.com |

| Ganoderic acid B | Anti-HIV-1 protease, Antinociceptive | chemfaces.com |

| Ganoderic acid C2 | Potent aldose reductase inhibitor | nih.gov |

| Ganoderic acid DM | Anti-cancer (prostate, breast), Inhibits osteoclast differentiation | medchemexpress.comresearchgate.net |

| Deacetyl Ganoderic acid F | Potent anti-neuroinflammatory effects | nih.govnih.gov |

Deacetylation as a Strategy for Bioactivity Enhancement

Chemical modification of natural products is a common strategy to improve their therapeutic properties. For this compound, deacetylation—the removal of the acetyl group (–COCH₃) from the C-3 hydroxyl substituent—has been identified as a highly effective method for enhancing its bioactivity.

The resulting compound, Deacetyl Ganoderic acid F (DeGA F), demonstrates significantly potentiated anti-inflammatory and anti-neuroinflammatory capabilities. nih.govnih.gov Studies have shown that DeGA F is a potent inhibitor of lipopolysaccharide (LPS)-induced inflammation in microglia, the primary immune cells of the brain. nih.govnih.gov Its mechanism of action involves the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. nih.govnih.gov DeGA F treatment leads to decreased phosphorylation of key pathway components like IKK and IκB and prevents the nuclear translocation of the p65 subunit, ultimately inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. nih.govnih.gov

This strategic structural modification highlights that the free hydroxyl group at C-3 is more favorable for anti-neuroinflammatory activity than the acetylated form found in the parent this compound. This enhancement makes Deacetyl Ganoderic acid F a promising therapeutic candidate for targeting neuroinflammatory conditions. nih.gov

| Compound | Modification | Effect on Bioactivity | Mechanism | Reference(s) |

| This compound | Original Compound | Baseline activity | - | - |

| Deacetyl Ganoderic acid F | Removal of acetyl group at C-3 | Enhanced anti-neuroinflammatory effects | Suppression of NF-κB pathway | nih.govnih.govnih.gov |

Analytical Method Development and Metabolomics

Quantitative Determination of Ganoderenic Acid F

The quantification of this compound is often performed as part of the simultaneous analysis of multiple triterpenoids in Ganoderma extracts. The structural similarity among these compounds presents a significant analytical challenge, necessitating high-resolution separation and detection methods.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a widely used technique for the quantitative analysis of triterpenoids in Ganoderma. akjournals.com Reverse-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column for separation. nih.govnih.gov

Method development often involves optimizing the mobile phase composition, which usually consists of a gradient elution of acetonitrile (B52724) and an acidified aqueous solution (e.g., with phosphoric acid or acetic acid) to ensure sharp peaks and good resolution. nih.govjfda-online.com Detection is commonly set at a wavelength of around 252 nm, where many ganoderic acids exhibit significant absorbance. nih.govjfda-online.com

In one study aimed at developing a quality control method for Ganoderma lucidum products, Ganoderic acid F was one of 13 triterpenoids selected as chemical markers. akjournals.com The developed HPLC-DAD method was validated for linearity, precision, and accuracy, demonstrating its suitability for quantifying these components in extracts from both the fruiting body and spores. akjournals.com Validation of these HPLC methods typically shows good linearity, with correlation coefficients (r²) greater than 0.999. nih.govnih.gov The precision, measured as relative standard deviation (RSD), is generally below 5%, and recovery rates are often between 93% and 103%. nih.govnih.gov

| Parameter | Typical Conditions & Performance | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., 0.03% Phosphoric Acid) | nih.govnih.gov |

| Detection Wavelength | ~252 nm | nih.govjfda-online.com |

| Linearity (r²) | > 0.999 | nih.govnih.gov |

| Recovery | 93% - 103% | nih.gov |

| Precision (RSD) | < 5% | nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV methods, making it an invaluable tool for analyzing complex mixtures like Ganoderma extracts. ganoderma-market.com This technique allows for the accurate quantification of compounds, even at low concentrations or when they co-elute with other components. ganoderma-market.com

Triterpenoids from Ganoderma have been successfully characterized using LC-MSn with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ganoderma-market.comacs.orgnih.gov For quantification, triple-quadrupole mass spectrometers operating in selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode are typically used. ganoderma-market.com This involves monitoring specific precursor-to-product ion transitions for each analyte, which provides high specificity.

Ganoderic acid F has been identified in Ganoderma lucidum extracts using HPLC-MSn techniques. nih.gov In one analysis, the compound was characterized by its deprotonated molecule [M-H]⁻ at m/z 499.3067. nih.gov Another study used LC-MS with an ion-trap and APCI to identify Ganoderic acid F and 13 other lanostanoids, establishing their characteristic mass fragmentation patterns for future identification without needing reference standards. nih.gov These methods demonstrate the power of LC-MS to unequivocally identify and quantify specific triterpenoids in a complex matrix. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically under 2 µm), provides significantly higher resolution, speed, and sensitivity than traditional HPLC. researchgate.net When coupled with tandem mass spectrometry (UPLC-MS/MS), it represents a state-of-the-art method for the rapid and simultaneous quantification of numerous ganoderic acids. researchgate.netbenthamdirect.com

A UPLC-MS/MS method was developed for the simultaneous determination of eleven ganoderic acids in Ganoderma. researchgate.netbenthamdirect.com The analysis was performed on an ACQUITY UPLC BEH C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. researchgate.netbenthamdirect.com Detection was achieved using an electrospray ionization (ESI) source in negative mode, with quantification in MRM mode. researchgate.netbenthamdirect.com The method was thoroughly validated, showing excellent linearity (r² > 0.998) and recoveries ranging from 89.1% to 114.0%. researchgate.netbenthamdirect.com The limits of detection (LOD) and quantification (LOQ) were in the ranges of 0.66–6.55 µg/kg and 2.20–21.84 µg/kg, respectively, highlighting the method's high sensitivity. researchgate.netbenthamdirect.com Such methods provide a robust technical foundation for the comprehensive quality evaluation of Ganoderma and its products. researchgate.net

| Validation Parameter | UPLC-MS/MS Performance | Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | researchgate.netbenthamdirect.com |

| Recovery | 89.1% – 114.0% | researchgate.netbenthamdirect.com |

| Intra-day Precision (RSD) | < 6.8% | researchgate.netbenthamdirect.com |

| Inter-day Precision (RSD) | < 8.1% | researchgate.netbenthamdirect.com |

| Limit of Detection (LOD) | 0.66 – 6.55 µg/kg | researchgate.netbenthamdirect.com |

| Limit of Quantification (LOQ) | 2.20 – 21.84 µg/kg | researchgate.netbenthamdirect.com |

Metabolomic Profiling of Ganoderma Extracts for Triterpenoids

Metabolomics provides a comprehensive analysis of the small-molecule metabolites present in a biological system. In the context of Ganoderma, metabolomic studies are used to profile the rich diversity of triterpenoids, identify key distinguishing markers between different species or strains, and understand their biosynthesis. frontiersin.orgnih.gov

Stable isotope analysis is a powerful tool for traceability and quality control. In the study of Ganoderma lucidum, the analysis of natural stable isotope ratios of carbon (δ¹³C), hydrogen (δD), oxygen (δ¹⁸O), and nitrogen (δ¹⁵N) has been employed. nih.govfrontiersin.org This technique serves as an effective method for verifying the geographical origin of G. lucidum samples. nih.gov

Since the geographical provenance significantly influences the medicinal and commercial value of Ganoderma, fraudulent labeling is a common issue. frontiersin.org The stable isotope ratios in a sample are influenced by the local environment (e.g., water, soil, and climate) during its growth. frontiersin.org By combining stable isotope data with chemometric analysis, such as principal component analysis (PCA), researchers can create models that successfully differentiate Ganoderma from various geographical sources. frontiersin.org This approach provides a reliable technique for authentication, which is crucial for safeguarding the interests of consumers and producers. nih.gov

Chromatographic fingerprinting is a widely accepted method for the quality assessment of herbal medicines. nih.gov This approach generates a characteristic profile, or "fingerprint," of a sample, which can be used for authentication, identification, and consistency evaluation. preprints.org For Ganoderma, HPLC-based fingerprinting is commonly used to evaluate the complex mixture of triterpenoids. nih.govmdpi.com

An HPLC-DAD fingerprinting method was specifically developed for the quality control of G. lucidum and its related products, which included Ganoderic acid F as one of the key marker compounds. akjournals.com The study found that the extracts of the fruiting body contained a more complex chemical profile compared to the spores, and the 11 ganoderic acids analyzed, including Ganoderic acid F, could serve as effective chemical markers. akjournals.com By comparing the fingerprints of different samples to a reference chromatogram, it is possible to assess quality and detect adulteration. magtechjournal.com These fingerprinting methods, often combined with similarity analysis software, provide a robust tool for the comprehensive quality control of Ganoderma. nih.gov

Chemical Modification and Synthetic Strategies

Synthesis of Ganoderenic Acid F Derivatives

The synthesis of this compound derivatives typically involves targeted chemical transformations of its native structure. These modifications aim to alter physicochemical properties, introduce new functionalities, or enhance specific biological activities. Common strategies include esterification, acylation, glycosylation, and oxidation, often targeting the hydroxyl, carboxyl, or carbonyl groups present in the molecule.

One significant approach involves glycosylation , where sugar moieties are attached to the triterpenoid (B12794562) core. For instance, Ganoderic acid F (GAF) has been successfully biotransformed via glycosylation using a glycosyltransferase from Bacillus subtilis. This process expands the diversity of Ganoderma triterpenoids, potentially yielding rare Ganoderma saponins (B1172615) with altered biological properties dntb.gov.ua.

Carboxyl group modifications are also a key area of synthetic exploration. Studies on related ganoderic acids have shown that esterification of the carboxyl group can significantly impact bioactivity. For example, methyl ester derivatives of ganoderic acids have demonstrated reduced aldose reductase inhibitory activity compared to their parent compounds, indicating the carboxyl group's importance for this specific interaction kyushu-u.ac.jp. Conversely, modifying the carboxyl group of Ganoderic Acid A (GAA) into amide derivatives has led to compounds with enhanced anti-proliferation activity against cancer cell lines, suggesting that such modifications can indeed improve potency mdpi.com.

Hydroxylation is another strategy explored for enhancing bioactivity. Ganoderic acid F has been characterized as lacking hydroxylation at key positions, which has been associated with reduced cytotoxic activity compared to hydroxylated analogs like Ganoderic acid A semanticscholar.org. This observation suggests that the introduction of hydroxyl groups at specific sites on the this compound skeleton could be a viable strategy for improving its biological efficacy.

Deacetylation has also been identified as a beneficial structural modification. Deacetylated Ganoderic acid F has been shown to possess enhanced anti-inflammatory capabilities and effectively target neuroinflammation pathways nih.govresearchgate.net.

| Modification Strategy | Target Functional Group | Example Compound/Class | Observed Effect on Bioactivity/Properties | Citation |

| Glycosylation | Hydroxyl groups | Ganoderic Acid F (GAF) | Expands triterpenoid diversity; potential for rare saponins | dntb.gov.ua |

| Esterification/Amidation | Carboxyl group | Ganoderic Acid A derivatives | Enhanced anti-proliferation activity (amides); Reduced aldose reductase inhibition (esters) | kyushu-u.ac.jpmdpi.com |

| Hydroxylation | Specific carbon positions | Ganoderic Acid F (as non-hydroxylated) | Potential for enhanced cytotoxic activity | semanticscholar.org |

| Deacetylation | Acetyl groups | Deacetylated Ganoderic Acid F | Enhanced anti-inflammatory capabilities; Improved targeting of neuroinflammation | nih.govresearchgate.net |

| Oxidation | C-3 position | Ganoderic acid analogs | Enhanced bioactivity (general observation for ganoderic acid analogs) | benchchem.com |

Strategies for Improving Bioactivity and Targeting Selectivity through Structural Optimization